
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative known for its unique structural features and reactivity. This compound is characterized by a cyclopropene ring substituted with methyl and diphenyl groups, making it a valuable building block in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of 1,2-diphenylcycloprop-2-ene-1-carboxylic acid with methylating agents. One common method includes the use of methyl lithium (MeLi) and N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as maintaining reaction conditions and using efficient purification techniques, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropene ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its reactivity towards various chemical reagents. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions, cycloadditions, and other transformations. The molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved .
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,3-diphenyl-1-cycloprop-2-enecarboxylic acid ethyl ester: This compound shares a similar cyclopropene structure but with different substituents.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another cyclopropane derivative with distinct substituents.
Uniqueness
2-Methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl and diphenyl groups influence its chemical behavior, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
824425-11-8 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-methyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)17(12,16(18)19)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19) |
Clave InChI |
ZHNPFUFOTKZZQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


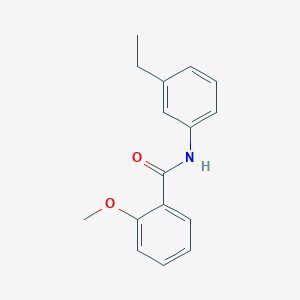

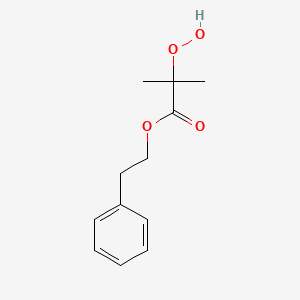
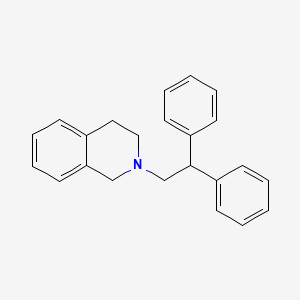
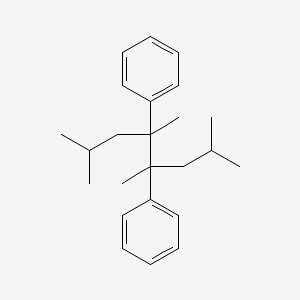
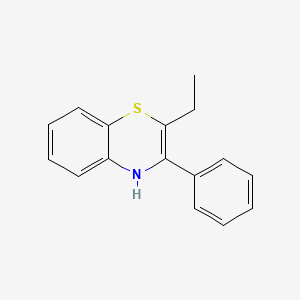
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
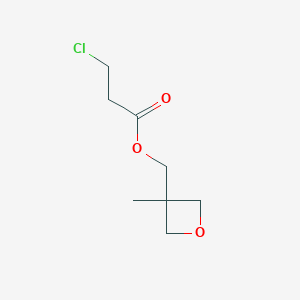

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)

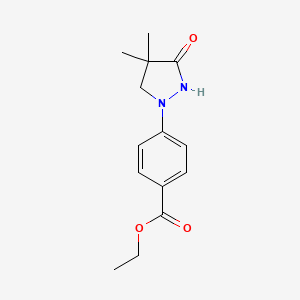
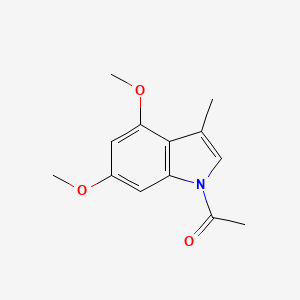
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
